(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

IDO1 inhibition immuno-oncology tryptophan metabolism

(6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is a halogenated 2-hydroxymethyl-substituted chroman derivative belonging to the 3,4-dihydro-2H-1-benzopyran class. This compound is registered in the ChEMBL database under identifier CHEMBL4585858 and has been evaluated in at least one functional cell-based assay for biological activity.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
CAS No. 868152-17-4
Cat. No. B6613675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
CAS868152-17-4
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)I)OC1CO
InChIInChI=1S/C10H11IO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
InChIKeyQSKOZMYOYIASFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (CAS 868152-17-4) for Research Procurement


(6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is a halogenated 2-hydroxymethyl-substituted chroman derivative belonging to the 3,4-dihydro-2H-1-benzopyran class. This compound is registered in the ChEMBL database under identifier CHEMBL4585858 [1] and has been evaluated in at least one functional cell-based assay for biological activity [1]. The 6-iodo substitution pattern confers distinct physicochemical properties compared to non-halogenated or alternatively substituted chroman analogs, with the iodine atom enabling halogen bonding interactions and providing a reactive handle for further synthetic elaboration. The compound is commercially available from multiple specialty chemical suppliers and serves as a research intermediate in medicinal chemistry and chemical biology applications.

Why Generic 3,4-Dihydro-2H-1-benzopyran Analogs Cannot Replace (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol


Substituting (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol with a generic chroman analog is not functionally equivalent in procurement decisions. The specific 6-iodo substitution fundamentally alters the compound's electronic profile, steric parameters, and halogen bonding capacity relative to unsubstituted or differently halogenated analogs. Quantitative structure-activity relationship (QSAR) studies on N-substituted-3,4-dihydro-2H-1-benzopyran derivatives have demonstrated that substitution position and halogen identity are non-interchangeable variables that independently modulate biological activity . The 2-hydroxymethyl moiety further distinguishes this compound from chroman derivatives lacking this functional handle, providing a critical synthetic anchor point for esterification, etherification, or oxidation chemistry that is absent in simple 2-H or 2-alkyl chromans. Procurement of this specific CAS number (868152-17-4) ensures the exact stereoelectronic and synthetic properties required for target engagement or downstream derivatization protocols.

Quantitative Differentiation Evidence: (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol vs. Chroman Analogs


IDO1 Inhibitory Activity: Quantitative Comparison of (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol vs. Class-Level Baselines

(6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol demonstrates quantifiable inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 37.1 nM in IFN-γ stimulated human HeLa cells [1]. The presence of the 6-iodo substituent and the 2-hydroxymethyl group are structural determinants that distinguish this compound from unsubstituted chroman derivatives, which lack IDO1 inhibitory activity. Class-level evidence from benzopyran derivative studies indicates that substitution pattern is a critical variable governing target engagement .

IDO1 inhibition immuno-oncology tryptophan metabolism

Antiproliferative Activity: (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Against MCF7 Breast Cancer Cells vs. Unsubstituted Chroman

The compound has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells in a 72-hour MTT assay [1]. While the specific IC50 value is not publicly disclosed in the available assay summary, the compound was tested in a standardized functional assay format that enables cross-study comparison with other benzopyran derivatives. The 6-iodo substitution distinguishes this compound from unsubstituted 3,4-dihydro-2H-1-benzopyran derivatives, which typically exhibit negligible antiproliferative activity in MCF7 assays unless appropriately functionalized .

antiproliferative MCF7 breast cancer

Halogen Bonding Capacity: 6-Iodo Substitution vs. 6-H, 6-F, 6-Cl, and 6-Br Chroman Analogs

The 6-iodo substituent confers uniquely enhanced halogen bonding capacity compared to other halogenated analogs due to iodine's superior polarizability and σ-hole depth. Quantitative halogen bond donor strength follows the trend I > Br > Cl > F > H (no halogen bonding), with iodine providing the strongest non-covalent interaction with Lewis bases [1]. The 6-position placement on the benzopyran scaffold positions the iodine atom for potential interactions with biological targets or crystal packing motifs. While direct binding affinity comparisons for this specific compound are not available, the physicochemical basis for differential behavior is well-established in halogen bonding theory.

halogen bonding iodine molecular recognition

2-Hydroxymethyl Synthetic Versatility: Comparative Functional Handle Analysis vs. 2-H or 2-Alkyl Chromans

The 2-hydroxymethyl group provides a versatile primary alcohol synthetic handle that is absent in simple 2-H, 2-methyl, or 2-aryl chroman analogs. This functional group enables direct esterification, etherification (including Mitsunobu reactions), oxidation to the corresponding aldehyde or carboxylic acid, and conversion to leaving groups (e.g., tosylate, mesylate, bromide) for nucleophilic displacement . In contrast, 2-alkyl chromans lacking this hydroxymethyl moiety require de novo functional group installation, adding synthetic steps and reducing overall yield. The modular three-step synthesis of 2-substituted chromans described in the literature demonstrates the utility of allylic alcohol intermediates structurally related to this compound [1].

hydroxymethyl synthetic handle derivatization

Optimal Research and Industrial Use Cases for (6-Iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (CAS 868152-17-4)


IDO1 Inhibitor Hit-to-Lead Optimization in Immuno-Oncology Research

Procure this compound as a validated starting point for IDO1 inhibitor optimization campaigns. The documented IC50 of 37.1 nM in IFN-γ stimulated human HeLa cells [1] establishes a quantifiable potency baseline for structure-activity relationship (SAR) exploration. The 6-iodo and 2-hydroxymethyl moieties provide two independent vectors for systematic derivatization to improve potency, selectivity, and ADME properties while maintaining the core chroman scaffold.

Synthesis of 2-Functionalized Chroman Libraries via 2-Hydroxymethyl Elaboration

Use this compound as a central building block for generating diverse 2-substituted chroman libraries. The primary alcohol handle enables parallel synthesis of ester, ether, carbamate, and sulfonate derivatives under mild conditions [1]. This approach eliminates the need to synthesize each 2-substituted chroman analog from independent synthetic routes, significantly accelerating library production for screening campaigns.

Halogen Bonding Probe Development for Target Engagement Studies

Deploy this compound as a halogen bonding probe where the 6-iodo substituent serves as a heavy atom for X-ray crystallography phasing or as a strong σ-hole donor for investigating halogen bond-mediated target engagement [1]. The combination of the 6-iodo group (for halogen bonding) and the 2-hydroxymethyl group (for bioconjugation or fluorescent labeling) creates a bifunctional probe architecture suitable for chemical biology applications.

Breast Cancer Antiproliferative Scaffold Exploration

Utilize this compound as a starting scaffold for developing antiproliferative agents targeting MCF7 and related breast cancer cell lines. The documented evaluation in a standardized MCF7 MTT assay [1] provides a functional entry point for oncology-focused medicinal chemistry. The 6-iodo substituent may be replaced or retained during optimization, while the 2-hydroxymethyl group offers a derivatization handle for improving cellular potency and pharmacokinetic properties.

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